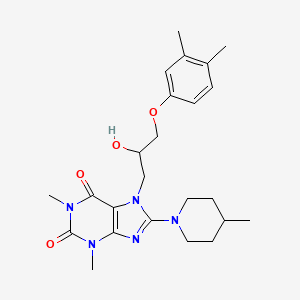

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This purine-dione derivative belongs to a class of synthetic xanthine analogs modified at positions 7 and 8 to enhance receptor selectivity and pharmacokinetic properties. The compound features a 3-(3,4-dimethylphenoxy)-2-hydroxypropyl chain at position 7 and a 4-methylpiperidin-1-yl group at position 7. These substitutions are designed to optimize steric and electronic interactions with adenosine receptors while improving metabolic stability compared to simpler xanthines like theophylline .

Properties

IUPAC Name |

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O4/c1-15-8-10-28(11-9-15)23-25-21-20(22(31)27(5)24(32)26(21)4)29(23)13-18(30)14-33-19-7-6-16(2)17(3)12-19/h6-7,12,15,18,30H,8-11,13-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJSCXVBSHMMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC(=C(C=C4)C)C)O)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of MFCD08542472 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.

Mode of Action

MFCD08542472 interacts with CDK2, inhibiting its activity. This inhibition leads to a significant alteration in cell cycle progression, and induces apoptosis within cells.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. This results in the disruption of normal cell cycle progression, leading to the induction of apoptosis.

Pharmacokinetics

Like other small molecules, it is expected to undergo the processes of absorption, distribution, metabolism, and excretion (adme). The specific ADME properties of MFCD08542472 and their impact on bioavailability would need further investigation.

Biological Activity

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class. This compound has gained attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 453.5 g/mol. The structure features a purine core with various substituents that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The purine backbone allows it to mimic natural nucleotides, potentially influencing pathways related to:

- Adenosine receptors : These receptors are involved in numerous physiological processes including neurotransmission, inflammation, and cardiovascular function.

- Enzymatic inhibition : The compound may inhibit enzymes involved in nucleotide metabolism, thus affecting cellular energy levels and signaling pathways.

Biological Activity Overview

The following table summarizes key biological activities reported for this compound:

Anticonvulsant Activity

A study evaluated the anticonvulsant properties of similar purine derivatives through maximal electroshock seizure (MES) models. The results indicated that compounds with structural similarities to this compound exhibited significant reductions in seizure frequency and duration compared to controls .

Neuroprotective Effects

Research focusing on neuroprotective agents highlighted that compounds with similar structures can mitigate neuronal damage induced by oxidative stress. In vitro assays demonstrated that these compounds reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions .

Anti-inflammatory Properties

In a separate study assessing anti-inflammatory effects, the compound was shown to downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in cultured macrophages. This suggests potential applications in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

This compound serves as a valuable scaffold for the development of new pharmaceuticals. Its structural characteristics allow for modifications that can lead to enhanced efficacy and reduced toxicity in drug candidates.

Potential Therapeutic Uses :

- Adenosine Receptor Modulation : Given its purine structure, it may interact with adenosine receptors, which are implicated in various physiological processes including neurotransmission and inflammation.

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways involved in cell survival .

The compound exhibits several biological activities that are being explored for therapeutic applications:

- Antitumor Activity : Research indicates that similar substituted purines can inhibit cancer cell proliferation. For instance, a study demonstrated significant cytotoxic effects on human cancer cell lines at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

- Antiviral Properties : Related compounds have shown promise in inhibiting viral replication, particularly against influenza virus, by interfering with viral RNA synthesis.

Chemical Synthesis

The synthesis of this compound involves multiple steps that require careful optimization to enhance yield and purity. The general synthetic route includes:

- Preparation of the core purine structure.

- Introduction of side chains such as the dimethylphenoxy and hydroxypropyl groups.

This multi-step synthesis is documented in specialized chemical literature and patents.

Research on Mechanisms of Action

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Some proposed mechanisms include:

- Inhibition of Kinases : The compound may affect signaling pathways related to cell growth and proliferation.

- Antioxidant Activity : It may scavenge free radicals and reduce oxidative stress, contributing to its neuroprotective effects.

Study on Antitumor Activity

In a study published in Cancer Research, researchers examined the effects of similar compounds on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, highlighting the potential for these compounds in cancer therapy.

Study on Neuroprotection

Research highlighted in Neuroscience Letters focused on the neuroprotective effects of related compounds on primary neuronal cultures subjected to oxidative stress. Findings revealed significant reductions in markers of apoptosis, suggesting therapeutic potential for neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous purine-diones and xanthines share the core 1,3-dimethylxanthine scaffold but differ in substitutions at positions 7 and 8, which critically influence their biological activity and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Purine-Dione Derivatives

Key Findings :

Substituent Effects on Solubility and Lipophilicity: The 4-methylpiperidin-1-yl group in the target compound provides balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity, unlike Compound C’s piperazine group, which increases water solubility but reduces tissue penetration . Compound B’s 4-methoxyphenoxy group enhances solubility compared to the target’s 3,4-dimethylphenoxy, but the latter’s methyl groups may improve metabolic stability by blocking oxidative pathways .

Synthetic Feasibility :

- Compounds like the target and Compound C are synthesized via nucleophilic substitution at position 8, as described in . The hydroxypropyl chain at position 7 is introduced through epoxide ring-opening reactions, a method common to xanthine derivatives .

Computational Predictions :

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

- Synthesis : Utilize nucleophilic substitution reactions at the 8-position of the purine ring, as demonstrated in structurally analogous 1,3-dimethylxanthine derivatives. Key steps include functionalization with phenoxypropyl and methylpiperidinyl groups via alkylation or coupling reactions .

- Characterization : Confirm structure and purity using:

- NMR spectroscopy (¹H/¹³C) for substituent assignment.

- Mass spectrometry (ESI-TOF) for molecular weight validation.

- HPLC (>95% purity threshold) to assess batch consistency .

Q. How does the compound’s crystal structure influence its physicochemical properties?

- The compound’s conformation is stabilized by intramolecular hydrogen bonds (e.g., N–H⋯N) and intermolecular interactions (e.g., N–H⋯O chains), which affect solubility and crystallinity. X-ray diffraction studies of related derivatives reveal that substituents at the 7- and 8-positions dictate packing efficiency and lattice stability .

Q. What preliminary assays are suitable for evaluating its biological activity?

- In vitro enzyme inhibition assays (e.g., phosphodiesterase or adenosine receptor binding) using fluorometric or radiometric methods.

- Cell-based viability assays (MTT or resazurin) to screen for cytotoxicity.

- Dose-response curves (IC₅₀/EC₅₀) should be generated with appropriate controls (e.g., theophylline as a reference xanthine) .

Advanced Research Questions

Q. How can computational tools predict its drug-likeness and pharmacokinetic properties?

- Use ChemAxon’s Chemicalize.org to calculate parameters like LogP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bonding capacity. Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., adenosine A₂A receptor) to prioritize lead optimization .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for 8-substituted xanthines?

- Comparative SAR analysis : Systematically vary substituents at the 8-position (e.g., methylpiperidinyl vs. cyclohexylamino groups) and correlate with bioactivity data. For example, bulkier 8-substituents in analogs reduce aqueous solubility but enhance receptor affinity .

- Free-Wilson or Hansch analysis can quantify substituent contributions to activity .

Q. How do environmental factors affect the compound’s stability in long-term studies?

- Design accelerated stability tests under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor degradation via LC-MS to identify hydrolytic (e.g., ester cleavage) or oxidative pathways. Environmental fate studies (e.g., OECD 307 guidelines) assess soil/water persistence .

Q. What experimental designs minimize bias in assessing its ecological impact?

- Follow randomized block designs with split-split plots for multi-factorial studies (e.g., rootstock effects on metabolite uptake). Include biological replicates (n ≥ 4) and negative controls (e.g., solvent-only groups) to account for variability .

Q. How can theoretical frameworks guide mechanistic studies of its biological activity?

- Link research to receptor theory (e.g., two-state models for GPCR modulation) or kinetic isotope effects to probe enzymatic transition states. For example, deuterium labeling at the 2-hydroxypropyl group could clarify metabolic pathways .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.